molecular formula C18H11ClF2N4O B2701649 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326927-01-8

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2701649
CAS No.: 1326927-01-8
M. Wt: 372.76
InChI Key: XJOHHZCVCZDQEY-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a pyrazolo-triazinone derivative characterized by a fused bicyclic heterocyclic core. The compound features a 2-chloro-4-fluorobenzyl substituent at position 5 and a 4-fluorophenyl group at position 2. These halogenated aromatic substituents likely influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for interactions in biological or material science applications.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N4O/c19-15-7-14(21)6-3-12(15)9-24-18(26)17-8-16(23-25(17)10-22-24)11-1-4-13(20)5-2-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOHHZCVCZDQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Cyclization to form the triazine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the triazine ring.

    Substitution reactions: The final step involves introducing the chloro and fluoro substituents onto the benzyl and phenyl rings through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Base Structure) :
    • Molecular Formula: C₅H₄N₄O
    • Key Features: Planar core structure with minimal substituents. Collision cross-section (CCS) values for [M+H]+ and [M-H]- are 122.6 Ų and 121.8 Ų, respectively, indicating compact molecular geometry .
  • Target Compound :
    • Substituted with 2-chloro-4-fluorobenzyl and 4-fluorophenyl groups, increasing steric bulk and electronic complexity compared to the base structure.

Substituent Modifications

Compound Name Substituents (Position) Molecular Weight Key Structural Notes Reference
2-(4-Methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 4-Methylphenyl (Position 2) ~218 g/mol Methyl group enhances lipophilicity.
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-Aminoethyl (Position 5), Cyclopropyl (Pos. 2) 219.24 g/mol Aminoethyl group improves solubility.
2-(4-Ethoxyphenyl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl} derivative Ethoxyphenyl (Pos. 2), Oxadiazole-sulfanyl (Pos. 7) 446.49 g/mol Oxadiazole introduces π-π stacking potential.

Physicochemical Properties

Lipophilicity and Solubility

  • logP and logD: The target compound’s chloro- and fluoro-substituents likely increase logP (>4), similar to 2-(4-ethoxyphenyl)-7-oxadiazole derivative (logP = 4.8994) . Aminoethyl-substituted analogs (e.g., 5-(2-aminoethyl)-2-cyclopropyl derivative) exhibit lower logP due to polar amino groups, enhancing aqueous solubility .

Hydrogen Bonding and Polar Surface Area (PSA)

  • Target Compound :
    • Estimated PSA: ~70–80 Ų (based on fluorophenyl and benzyl groups).
  • 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one :
    • PSA = 89.78 Ų (hydroxymethyl group contributes to higher PSA) .

Crystallographic Behavior

  • Isostructural Analogues :
    • Compounds 4 and 5 () crystallize in triclinic P¯1 symmetry with two independent molecules per asymmetric unit. The target compound may adopt similar packing, adjusted for chloro/fluoro steric effects .

Biological Activity

The compound 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound.

Synthesis and Structural Characterization

The synthesis of the target compound involves multiple steps that typically include the formation of the pyrazolo[1,5-d][1,2,4]triazine core followed by functionalization with specific aryl groups. The general synthetic route includes:

  • Formation of the pyrazolo[1,5-d][1,2,4]triazine core : This is achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution reactions : The introduction of the 2-chloro-4-fluorobenzyl and 4-fluorophenyl groups is accomplished via nucleophilic substitution methods.

The molecular structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and enzyme inhibition effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives against several human cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), K-562 (chronic myelogenous leukemia).
  • Findings : In vitro assays indicated that while some pyrazolo derivatives exhibited cytotoxic effects against these cell lines, the specific compound showed limited activity in inhibiting cell proliferation at tested concentrations .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key protein kinases involved in cancer progression:

  • Kinases Studied : CDK2/cyclin E and Abl protein kinases.
  • Results : The compound did not demonstrate significant inhibition against these kinases compared to previously reported derivatives . This could be attributed to structural differences that affect binding affinity.

The biological mechanisms through which this compound exerts its effects may involve:

  • Interference with cellular signaling pathways : By inhibiting specific kinases that regulate cell cycle progression and apoptosis.
  • Induction of apoptosis : Potentially through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.

Case Studies

Several case studies have investigated the biological profiles of similar compounds within the pyrazolo[1,5-d][1,2,4]triazine class:

  • Study on Analog Compounds :
    • A series of derivatives were synthesized and tested for their anticancer activity. Some showed promising results with IC50 values in low micromolar ranges against various cancer cell lines .
    • Structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced biological activity.
  • Molecular Docking Studies :
    • In silico modeling has been employed to predict binding interactions between these compounds and target enzymes. Such studies suggest that certain functional groups enhance binding affinity due to favorable interactions with active site residues .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Outcome
Anticancer ActivityMCF-7 Cell LineLimited cytotoxicity observed
K-562 Cell LineNo significant effect
Enzyme InhibitionCDK2/cyclin ENo significant inhibition
Abl KinaseNo significant inhibition

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